![molecular formula C35H36ClNO4S B14090114 2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
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Overview
Description
2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a leukotriene receptor antagonist, which makes it valuable in the treatment of asthma and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid involves multiple stepsThe phenyl and hydroxypropan-2-yl groups are then added through a series of reactions involving Grignard reagents and other organometallic compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides and sulfones in oxidation reactions, and reduced forms in reduction reactions .
Scientific Research Applications
2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of complex organic reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Primarily used in the treatment of asthma and allergic rhinitis due to its leukotriene receptor antagonistic properties
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects by selectively binding to leukotriene receptors, thereby inhibiting the action of leukotrienes. This inhibition prevents bronchoconstriction and inflammation, which are common in asthma and allergic rhinitis. The molecular targets include cysteinyl leukotriene receptors (CysLT1), and the pathways involved are primarily related to the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist with a similar structure and function.
Zafirlukast: Also a leukotriene receptor antagonist but with a different chemical structure.
Pranlukast: Similar in function but differs in its pharmacokinetic properties .
Uniqueness
2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid is unique due to its specific binding affinity and selectivity for leukotriene receptors, which makes it highly effective in treating respiratory conditions .
Properties
IUPAC Name |
2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNGXJVKOMERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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